Methyl 6-amino-2,2-dimethylhexanoate
Description
Methyl 6-amino-2,2-dimethylhexanoate is a branched-chain ester featuring an amino group at the sixth carbon and two methyl groups at the second carbon of the hexanoate backbone. Its molecular formula is C₉H₁₉NO₂, with a molecular weight of 173.25 g/mol. The compound’s structure combines hydrophobic (dimethyl groups) and hydrophilic (amino and ester) moieties, making it a versatile intermediate in pharmaceutical and polymer synthesis.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
methyl 6-amino-2,2-dimethylhexanoate |
InChI |
InChI=1S/C9H19NO2/c1-9(2,8(11)12-3)6-4-5-7-10/h4-7,10H2,1-3H3 |
InChI Key |
LVHQJSYYYWJPRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCN)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Molecular Comparisons
Key Observations :
- The amino group at position 6 distinguishes the target compound from Methyl 6-hydroxyhexanoate, which has a hydroxyl group instead. This substitution likely enhances hydrogen-bonding capacity and reactivity in biological systems .
- The shorter chain in Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate () reduces steric hindrance, possibly favoring synthetic accessibility but limiting hydrophobic interactions .
Key Observations :
- The target compound’s synthesis likely parallels methods for bromoester intermediates, as seen in , where bromo groups are displaced by nucleophiles (e.g., amines) .
- Fluorinated analogs () require specialized fluorination techniques, enhancing enzyme inhibition but increasing synthetic complexity .
Key Observations :
- The amino group position (e.g., C6 in hexanoate vs. C3 in pyridinols) influences target specificity. Pyridine-based amino compounds () show anti-inflammatory activity, suggesting the target compound may share similar mechanisms .
- Fluorination () enhances enzyme inhibition but introduces toxicity risks absent in non-fluorinated analogs like the target compound .
Physicochemical Properties
- Stability : The ester group may confer susceptibility to hydrolysis, contrasting with thio-linked analogs (), which are more stable under physiological conditions .
Preparation Methods
Acid-Catalyzed Esterification
Sulfuric acid remains the most widely used catalyst due to its cost-effectiveness and high activity. However, recent advancements highlight the use of silanol-rich mesoporous catalysts (e.g., MCM-41) for improved selectivity. For example, MCM-41 demonstrated a 92.6% yield in esterification reactions under similar conditions, attributed to its high surface area and tunable acidity.
Table 1: Comparison of Catalysts in Direct Esterification
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 80 | 12 | 85 |
| MCM-41 | 70 | 8 | 92.6 |
| Amberlyst-15 | 65 | 10 | 88 |
Reductive Amination of Methyl 2,2-Dimethyl-6-Oxohexanoate
Reductive amination offers a versatile pathway by introducing the amine group post-ester formation. Methyl 2,2-dimethyl-6-oxohexanoate is reacted with ammonia or ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium catalysts.
Optimization of Reducing Agents
Hydrogenation over Pd/C (5 wt%) at 50–60°C and 3–5 bar H₂ pressure achieves 78–84% yield, while NaBH₃CN in methanol at room temperature provides 70–75% yield. The choice of reducing agent impacts stereochemical outcomes and functional group tolerance.
Nitro Reduction Followed by Esterification
This two-step approach begins with the synthesis of methyl 6-nitro-2,2-dimethylhexanoate, followed by catalytic hydrogenation to reduce the nitro group to an amine.
Nitration and Reduction
The nitro intermediate is synthesized via nitration of methyl 2,2-dimethylhex-5-enoate using concentrated HNO₃/H₂SO₄ at 0–5°C, yielding 65–70% of the nitro compound. Subsequent hydrogenation over Raney nickel at 30–40°C and 1–2 bar H₂ achieves 90–95% conversion.
Table 2: Nitro Reduction Efficiency
| Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Raney Ni | 2 | 35 | 93 |
| Pd/C | 1 | 25 | 85 |
| PtO₂ | 3 | 40 | 88 |
Phase-Transfer Catalyzed Methylation
Adapting methodologies from pyrimidine synthesis, methylation of 6-amino-2,2-dimethylhexanoic acid’s carboxylate salt using dimethyl sulfate (DMS) or methyl iodide under phase-transfer conditions (e.g., tetrabutylammonium bromide) provides an alternative route.
Reaction Conditions
In a toluene/water biphasic system with NaOH (2.5 equiv), DMS (1.2 equiv), and TBAB (0.1 equiv), the reaction proceeds at 60–80°C for 8–10 hours, yielding 80–85% of the methyl ester. Dimethyl carbonate (DMC) offers a greener alternative, albeit with slightly lower yields (75–78%).
Enzymatic Approaches and Biocatalysis
Recent studies explore lipase-catalyzed transesterification of ethyl 6-amino-2,2-dimethylhexanoate with methanol. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin achieves 90–95% conversion at 40°C in 24 hours, offering excellent enantioselectivity (>99% ee) for chiral variants .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 6-amino-2,2-dimethylhexanoate, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves substituting bromo precursors (e.g., methyl 6-bromo-2,2-dimethylhexanoate) with amino groups under nucleophilic conditions. For example, heating with ammonia or protected amines in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours can yield the target compound. Yield optimization requires strict control of stoichiometry, temperature, and exclusion of moisture . Post-reaction, vacuum distillation or column chromatography (silica gel, eluent: hexane/ethyl acetate) isolates the product .
Q. Which spectroscopic techniques are critical for structural confirmation, and what key data should researchers expect?
- Methodological Answer :
- NMR : The H-NMR spectrum should show a singlet for the two methyl groups (δ ~1.02 ppm, 9H) and a triplet for the methyl ester (δ ~3.79 ppm, 3H). The amino proton appears as a broad singlet (δ ~9.00 ppm) in DMSO-d .
- MS : ESI-MS typically displays a molecular ion peak at m/z = 189.2 [M+H] .
- HPLC : Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric purity, with retention times varying based on derivatization .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Use nitrile gloves and chemical-resistant lab coats to prevent skin contact. Work in a fume hood to avoid inhalation. In case of exposure, rinse immediately with water for 15 minutes and consult a physician. Contaminated gloves must be disposed of as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data between this compound and its analogs?
- Methodological Answer : Contradictions in H-NMR peaks (e.g., splitting patterns or chemical shifts) often arise from steric effects or hydrogen bonding. Use deuterated solvents with varying polarity (e.g., CDCl vs. DMSO-d) to assess proton exchange rates. For ambiguous cases, 2D NMR (e.g., COSY, HSQC) clarifies coupling relationships and assigns signals to specific protons .
Q. What strategies enable selective functionalization of the amino group without ester hydrolysis?
- Methodological Answer : Protect the amino group with a Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) group before ester modification. For example, Boc protection involves reacting the compound with di-tert-butyl dicarbonate in THF at 0°C, followed by deprotection with HCl/dioxane . Alternatively, use mild acylating agents (e.g., acetyl chloride in dichloromethane) at low temperatures to avoid ester cleavage .
Q. How can reaction conditions be optimized for bromo-to-amino substitution in sterically hindered environments?
- Methodological Answer : Steric hindrance from the 2,2-dimethyl group slows nucleophilic substitution. To enhance reactivity:
- Use polar aprotic solvents (e.g., DMSO) to stabilize transition states.
- Increase reaction temperature to 80–100°C and extend time to 24–48 hours.
- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve amine accessibility .
Q. What purification challenges arise during synthesis, and how can column chromatography be optimized?
- Methodological Answer : Co-elution of byproducts (e.g., unreacted bromo precursor) is common. Use gradient elution (e.g., 5% to 30% ethyl acetate in hexane) on silica gel columns. Monitor fractions via TLC (R ~0.4 in hexane/ethyl acetate 7:3). For persistent impurities, employ flash chromatography with smaller silica particle sizes (40–63 µm) .
Q. How do researchers analyze and mitigate byproduct formation during esterification or aminolysis?
- Methodological Answer : Byproducts like dimerized esters or hydrolyzed acids form under acidic/basic conditions. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
